2-(4-Methoxybenzoyl)benzofuran
Description
Overview of Benzofuran (B130515) Derivatives in Contemporary Chemical Research
Benzofuran derivatives, a major group of biologically active heterocycles found in nature, are fundamental structural units in a wide array of natural products and synthetic materials. nih.govnih.gov Their diverse pharmacological activities have attracted considerable attention from medicinal chemists and pharmacologists. nih.gov The benzofuran scaffold, consisting of a furan (B31954) ring fused to a benzene (B151609) ring, is a versatile building block for designing novel therapeutic agents with enhanced efficacy. mdpi.comwikipedia.org
These derivatives have demonstrated a broad spectrum of biological properties, including antimicrobial, antitumor, anti-inflammatory, antiviral, and antioxidant activities. nih.govnih.govlbp.world This wide range of bioactivity has led to the discovery of several lead molecules for treating numerous diseases, underscoring the importance of benzofurans in medicinal chemistry research. nih.gov The ability to introduce various substituents at different positions on the benzofuran core allows for the synthesis of new derivatives with unique structural characteristics and potentially superior therapeutic value. mdpi.com
Historical Development of Benzofuran Synthesis and Functionalization
The history of benzofuran chemistry dates back to 1870 when Perkin first synthesized the benzofuran ring from coumarin. acs.orgjocpr.com Since then, numerous methods for the synthesis and functionalization of benzofuran derivatives have been developed. Early methods often involved the cyclization of appropriately substituted precursors. numberanalytics.com
Over the years, more advanced and efficient synthetic strategies have emerged, including transition metal-catalyzed reactions. numberanalytics.com Palladium- and copper-based catalysts, for instance, have been effectively used in Sonogashira coupling reactions between terminal alkynes and iodophenols to construct the benzofuran nucleus. acs.org Another common approach involves the coupling of cuprous aryl acetylenes with o-halophenols. jocpr.com Friedel-Crafts acylation has also been a typical method for synthesizing 2-aroyl-benzofurans, though it presents environmental and economic challenges on a large scale. google.com More recent innovations focus on developing novel, facile, and catalytic strategies to assemble the biologically potent benzofuran core, driven by the ever-increasing use of its derivatives as pharmaceutical agents. acs.org
Significance of 2-(4-Methoxybenzoyl)benzofuran within the Benzofuran Chemical Landscape
Within the vast family of benzofuran derivatives, this compound is of particular interest due to its 2-acylbenzofuran structure. Compounds with a 2-aroyl or 2-acyl group on the benzofuran ring are widely distributed in nature and are known to possess significant biological activities. lbp.worldresearchgate.net The presence of the 4-methoxybenzoyl group at the 2-position is a key structural feature that can influence the molecule's interaction with biological targets. smolecule.com
The methoxy (B1213986) group, in particular, can affect the compound's solubility, lipophilicity, and electronic properties, which in turn can modulate its biological activity. smolecule.comontosight.ai Research on related compounds has shown that the number and position of methoxy substituents on the benzoyl moiety can significantly influence antiproliferative activity and selectivity against different cancer cell lines. mdpi.com Furthermore, the benzoyl group itself can participate in various chemical reactions, making it a useful handle for designing molecules with specific properties. smolecule.com
Current Research Gaps and Motivations for Investigating this compound
Despite the progress in benzofuran research, several challenges and knowledge gaps remain. There is a continuous need for more efficient and environmentally friendly synthetic methods for benzofuran derivatives. numberanalytics.com While the biological potential of benzofurans is widely recognized, a deeper understanding of the structure-activity relationships and the specific molecular mechanisms of action for many derivatives, including this compound, is still required. mdpi.com
A systematic exploration of the neuroprotective chemical space of benzofurans, for example, has not been extensively carried out. nih.gov Although benzofuran scaffolds have been reported to inhibit the formation of Aβ fibrils, a key factor in Alzheimer's disease, their bioactivity often remains single-targeted. nih.gov The motivation for investigating this compound and its analogues stems from the need to develop multi-target drugs with improved potency and to gain a more profound understanding of the protein-ligand interactions that govern their biological effects. nih.gov
Aims and Objectives of Comprehensive Research on this compound
The primary aims of comprehensive research on this compound are to fully characterize its chemical and physical properties, to develop efficient and scalable synthetic routes, and to thoroughly evaluate its potential biological activities. Key objectives include:
Synthesis and Characterization: To optimize existing synthetic methods or develop novel ones for the preparation of this compound and its derivatives. This includes detailed structural elucidation using modern spectroscopic techniques.
Biological Evaluation: To screen the compound for a range of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, using in vitro and potentially in vivo models. ontosight.aiontosight.ai
Structure-Activity Relationship (SAR) Studies: To synthesize and test a library of analogues with systematic modifications to the benzofuran core and the 4-methoxybenzoyl moiety to understand how structural changes affect biological activity. mdpi.com
Mechanistic Studies: To investigate the underlying molecular mechanisms of action for any observed biological effects, including identifying specific cellular targets and pathways. smolecule.com
Data Tables
Table 1: Chemical Identifiers for this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound-5-carbaldehyde | 300664-77-1 | C17H12O4 | 280.28 |
| N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide | Not Available | C19H17NO4 | 323.35 |
| N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide | 921104-93-0 | C22H17NO5 | 375.38 |
| N-[5-bromo-2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide | Not Available | C18H14BrNO4 | 404.22 |
| 2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran | 83790-87-8 | C20H20O3 | 308.37 |
This table presents a selection of related compounds to illustrate the structural diversity within this chemical class. Data is compiled from various chemical databases. ontosight.aichemicalbook.comchemsrc.combiosynth.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12O3 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1-benzofuran-2-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H12O3/c1-18-13-8-6-11(7-9-13)16(17)15-10-12-4-2-3-5-14(12)19-15/h2-10H,1H3 |
InChI Key |
NBZQDHFJJVOLEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategic Retrosynthetic Analysis for 2-(4-Methoxybenzoyl)benzofuran
A retrosynthetic analysis of this compound suggests several logical bond disconnections to identify potential starting materials. The most common strategies involve breaking the bonds forming the benzofuran (B130515) core and the bond connecting the benzoyl moiety to the heterocyclic ring.
One primary disconnection severs the C2-carbonyl bond, leading to a 2-substituted benzofuran synthon and a 4-methoxybenzoyl synthon. The 2-substituted benzofuran could be a 2-lithiobenzofuran or a benzofuran-2-yl Grignard reagent, which would then react with a suitable 4-methoxybenzoyl electrophile like 4-methoxybenzoyl chloride.
Alternatively, and more commonly, the retrosynthetic analysis focuses on constructing the benzofuran ring itself. This involves disconnecting the C2-C3 and O-C2 bonds of the furan (B31954) ring. This approach leads to two key precursor types:
A salicylaldehyde (B1680747) or a 2-hydroxyacetophenone (B1195853) derivative as the phenolic component.
A three-carbon chain that will form the remainder of the furan ring and already contains the 4-methoxybenzoyl group. A common synthetic equivalent for this component is a 2'-halo-4-methoxyacetophenone.
This latter strategy forms the basis for many classical synthetic routes where the benzofuran ring is formed through a cyclization reaction.
Classical Synthetic Routes to this compound
Traditional methods for the synthesis of 2-aroylbenzofurans, including the target compound, have been well-established, primarily relying on cyclization reactions to form the core heterocyclic structure.
A prevalent classical method involves the reaction of a salicylaldehyde derivative with an α-haloketone. For the synthesis of this compound, this would typically involve the condensation of salicylaldehyde with 2-bromo-1-(4-methoxyphenyl)ethanone. The reaction proceeds via initial O-alkylation of the salicylaldehyde with the α-haloketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring. This method is often carried out in the presence of a base like potassium carbonate.
Another significant classical approach is the Rap-Stoermer reaction . This reaction involves the condensation of a phenol (B47542) with an α-haloketone in the presence of a base. In the context of the target molecule, a substituted o-hydroxyaryl ketone could be reacted with an appropriate α-haloketone to furnish the 2-aroylbenzofuran structure. The use of triethylamine (B128534) as a basic catalyst in the Rap-Stoermer reaction has been reported for the synthesis of benzofuran derivatives nih.gov.
The Perkin rearrangement represents another classical route, though less direct for the target compound. This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid nih.govnih.govwikipedia.org. To obtain this compound via this method, the resulting carboxylic acid would require conversion to the desired ketone, for instance, through reaction with an organometallic reagent derived from 4-methoxyanisole.
| Classical Synthesis of 2-Aroylbenzofurans | Starting Materials | Key Reagents | Description |
| Condensation Reaction | Salicylaldehyde, 2-bromo-1-(4-methoxyphenyl)ethanone | Potassium carbonate, solvent (e.g., acetone) | O-alkylation followed by intramolecular cyclization and dehydration. |
| Rap-Stoermer Reaction | o-Hydroxyaryl ketone, α-haloketone | Base (e.g., triethylamine) | Base-catalyzed condensation to form the benzofuran ring. nih.gov |
| Perkin Rearrangement (indirect) | 3-Halocoumarin | Base (e.g., NaOH) | Ring contraction to a benzofuran-2-carboxylic acid, requiring further functionalization. nih.govnih.govwikipedia.org |
In classical syntheses, the methoxybenzoyl moiety is typically introduced as part of one of the key reactants before the cyclization step. For instance, in the condensation of salicylaldehyde with an α-haloketone, the methoxybenzoyl group is already present in the 2-bromo-1-(4-methoxyphenyl)ethanone reactant.
Alternatively, a pre-formed benzofuran ring could be functionalized at the 2-position using a Friedel-Crafts acylation reaction. In this scenario, benzofuran would be reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. However, controlling the regioselectivity of Friedel-Crafts acylation on the benzofuran ring can be challenging, often leading to a mixture of products.
Modern Catalytic Approaches for this compound Synthesis
Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. For the synthesis of this compound, transition metal-catalyzed coupling reactions have become particularly prominent.
Palladium and copper catalysts are at the forefront of modern benzofuran synthesis. A powerful strategy is the Sonogashira coupling of a terminal alkyne with an aryl halide, followed by an intramolecular cyclization. To synthesize the target molecule, 2-iodophenol (B132878) would be coupled with 1-ethynyl-4-methoxybenzene. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base researchgate.netlookchem.com. The resulting 2-(alkynyl)phenol intermediate then undergoes cyclization to form the benzofuran ring.
A more recent development involves a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids rsc.org. This provides a direct route to 2-aroylbenzofurans. For the target compound, this would involve the reaction of a suitable 2-(2-acylphenoxy)acetonitrile with 4-methoxyphenylboronic acid.
Copper-catalyzed methods have also been developed. For example, a one-pot regioselective synthesis of polysubstituted benzofurans from phenols and alkynes using a copper catalyst and molecular oxygen as an oxidant has been reported rsc.org. This approach involves a sequential nucleophilic addition and oxidative cyclization.
| Modern Catalytic Syntheses | Catalyst System | Starting Materials | Description |
| Sonogashira Coupling/Cyclization | Pd complex, Cu(I) co-catalyst, base | 2-Iodophenol, 1-ethynyl-4-methoxybenzene | Palladium-catalyzed cross-coupling followed by intramolecular cyclization of the resulting 2-(alkynyl)phenol. researchgate.netlookchem.com |
| Tandem Addition/Cyclization | Palladium catalyst | 2-(2-Acylphenoxy)acetonitrile, 4-methoxyphenylboronic acid | A tandem sequence involving nucleophilic addition and intramolecular cyclization. rsc.org |
| Aerobic Oxidative Cyclization | Copper catalyst, O₂ | Phenol, 1-ethynyl-4-methoxybenzene | Copper-catalyzed nucleophilic addition of the phenol to the alkyne, followed by oxidative cyclization. rsc.org |
The application of organocatalysis to the synthesis of 2-acylbenzofurans is a less explored area compared to transition metal catalysis. However, organocatalytic methods have been successfully employed for the synthesis of other benzofuran derivatives. For instance, proline-based organocatalysts have been used for the synthesis of arylidene benzofuranone intermediates through Aldol (B89426) condensation researchgate.netbenthamdirect.com.
While a direct organocatalytic route to this compound is not well-documented, one could envision a multi-step synthesis where an organocatalytic reaction is used to construct a key intermediate. For example, an asymmetric Michael addition or aldol reaction could be used to set a specific stereocenter in a precursor that is later cyclized to form the benzofuran ring. The development of direct, enantioselective organocatalytic methods for the synthesis of 2-aroylbenzofurans remains an area of ongoing research interest.
Photoredox Catalysis in Benzofuran Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild conditions for the generation of reactive intermediates. nih.gov The synthesis of 2-acylbenzofurans, including this compound, can be envisioned through the photocatalytic generation of acyl radicals. nih.gov
In a hypothetical photoredox cycle for this synthesis, a suitable acyl precursor, such as 4-methoxy-α-ketoacid or 4-methoxybenzaldehyde, could be used to generate the 4-methoxybenzoyl radical. This process is typically initiated by a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, engages in a single-electron transfer (SET) with the precursor. nih.govnih.gov
Key Steps in a Plausible Photoredox Synthesis:
Excitation: A photocatalyst (PC) absorbs a photon of visible light to reach an excited state (PC*).
Radical Generation: The excited photocatalyst interacts with an acyl precursor. For example, it could oxidatively quench an α-ketoacid, leading to decarboxylation and the formation of the desired acyl radical.
Coupling: The generated 4-methoxybenzoyl radical could then be coupled with a benzofuran synthon. A potential strategy involves the reaction with a 2-substituted benzofuran precursor that can readily undergo radical addition followed by a subsequent transformation to yield the final product.
While direct, single-step photocatalytic syntheses of this compound are not yet widely documented, the principles of photoredox catalysis provide a clear pathway for developing such novel, mild, and efficient methodologies.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic organic chemistry is crucial for sustainable development. uniroma1.it This involves designing processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Reducing or eliminating the use of volatile organic solvents is a primary goal of green chemistry. For the synthesis of benzofuran scaffolds, several environmentally benign approaches have been developed.
Solvent-Free Conditions: Solid-state synthesis or grinding protocols represent an effective solvent-free option. For instance, the synthesis of related dihydrobenzofuran scaffolds has been achieved through solvent-free grinding protocols involving the reaction of salicylaldehydes with other reagents in the presence of a solid base like potassium hydroxide. nih.gov This approach minimizes waste and can lead to higher yields and shorter reaction times.
Microwave-Assisted Synthesis (MWI): Microwave irradiation can significantly accelerate reaction rates, often in the absence of a solvent or in green solvents like water or ionic liquids. The synthesis of benzofuran-2-yl methanone (B1245722) compounds has been successfully achieved using MWI, highlighting its potential for the clean synthesis of this compound. nih.gov
Aqueous Media: While organic substrates often have poor solubility in water, water-mediated synthesis is highly desirable. The development of water-soluble catalysts and phase-transfer catalysis can facilitate reactions in aqueous media, drastically reducing the environmental impact.
| Green Synthesis Approach | Typical Conditions | Advantages | Reference Example for Benzofuran Class |
| Solvent-Free Grinding | Mortar and pestle, solid reagents (e.g., KOH) | Reduced solvent waste, high efficiency, simple setup | Synthesis of dihydrobenzofuran spirooxindoles nih.gov |
| Microwave-Assisted | Microwave reactor, often solvent-free or in ionic liquid | Rapid heating, shorter reaction times, higher yields | Synthesis of benzofuran-2-yl methanones nih.gov |
| Benign Solvents | Use of deep eutectic solvents (DES) or water | Low toxicity, recyclability, improved safety | One-pot synthesis of benzofurans in DES |
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. mdpi.com
To optimize the atom economy in the synthesis of this compound, addition and cycloaddition reactions are preferred over substitution and elimination reactions, which generate stoichiometric byproducts. A palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids provides an efficient strategy for synthesizing 2-aroyl benzofurans. rsc.org This method forms multiple bonds in a single operation, maximizing the incorporation of atoms from the starting materials into the final structure.
Comparison of Atom Economy in Benzofuran Syntheses:
| Synthetic Method | General Reaction | Byproducts | Atom Economy |
| Rap-Stoermer Reaction | Salicylaldehyde + α-haloketone + Base → 2-Aroylbenzofuran | Halide salt, Water | Moderate |
| Tandem Pd-Catalysis | 2-(2-acylphenoxy)acetonitrile + Arylboronic acid → 2-Aroylbenzofuran | Boronic acid waste | High |
| [4+1] Annulation | para-Quinone methide + Isocyanide → Benzofuran derivative | None (in ideal cycloaddition) | Very High |
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers high selectivity, mild reaction conditions (often in aqueous media), and a reduced environmental footprint. While specific biocatalytic routes to 2-aroylbenzofurans are not extensively reported, the potential exists. For example, glucosyltransferase enzymes have been used in the biocatalytic synthesis of benzofuran C-glucosides. This demonstrates that the benzofuran core can be accepted by enzyme active sites, opening the door for future research into enzymes capable of constructing or modifying the 2-aroylbenzofuran skeleton. Engineered enzymes could potentially catalyze the key C-C or C-O bond-forming reactions required for the synthesis of this compound.
Derivatization and Structural Modification of this compound
The functionalization of the this compound core is of significant interest for modulating its physicochemical and biological properties. This involves the selective introduction of new functional groups onto the benzofuran ring system.
The substitution pattern of the benzofuran ring is governed by the electronic effects of the existing substituents. In this compound, the furan oxygen atom and the benzene (B151609) ring influence the reactivity of the heterocyclic core. Electrophilic aromatic substitution is a common strategy for functionalization.
The C3 position of the benzofuran ring is often susceptible to acylation, a reaction known as the Friedel-Crafts acylation. scilit.com However, for 2-substituted benzofurans, electrophilic attack can also be directed to the benzene part of the molecule. The electron-donating nature of the furan oxygen atom tends to activate the C5 and C7 positions of the benzofuran ring towards electrophiles. The presence of the deactivating benzoyl group at C2 further influences this regioselectivity.
Recent studies have focused on introducing functionalities at the 5-position of the 2-aroylbenzo[b]furan skeleton. nih.gov For example, the introduction of a N-hydroxyacrylamide group at this position has been explored to create derivatives with specific biological activities. nih.gov This suggests that positions on the fused benzene ring are accessible for selective modification.
Potential Regioselective Reactions:
| Position | Reaction Type | Typical Reagents | Rationale |
| C3 | Acylation | Acyl chloride / Lewis Acid | Can be less favorable due to C2 substitution but possible under specific conditions. |
| C5 | Nitration, Halogenation | HNO₃/H₂SO₄, Br₂ | Activated by the furan oxygen; a common site for electrophilic substitution. |
| C7 | Nitration, Halogenation | HNO₃/H₂SO₄, Br₂ | Also activated by the furan oxygen, but may be sterically hindered. |
The development of regioselective functionalization methods is key to creating a library of this compound derivatives for further investigation.
Modifications of the Methoxybenzoyl Moiety
The 4-methoxybenzoyl moiety of this compound serves as a versatile handle for further chemical transformations, allowing for the synthesis of a variety of derivatives with modified properties. Key modifications focus on the methoxy (B1213986) group and the aromatic ring of the benzoyl group.
One of the primary transformations is the demethylation of the methoxy group to yield a hydroxyl functionality. This reaction is significant as the resulting 2-(4-hydroxybenzoyl)benzofuran derivatives are key intermediates in the synthesis of various biologically active compounds. google.com A common method for this demethylation involves the use of Lewis acids. For instance, treating a similar compound, 2-butyl-3-(4-methoxybenzoyl)benzofuran, with aluminum chloride in a suitable solvent like acetonitrile (B52724) at elevated temperatures, effectively cleaves the methyl ether to produce the corresponding phenol. google.com Another potent demethylating agent that can be employed for aryl methyl ethers is boron tribromide (BBr₃) in an inert solvent such as dichloromethane. researchgate.net
Beyond demethylation, the aromatic ring of the methoxybenzoyl group can be further functionalized. While direct electrophilic substitution on the this compound core can be complex due to the presence of multiple aromatic systems, the synthesis of analogs with pre-functionalized benzoyl moieties is a common strategy. This involves using variously substituted 4-methoxybenzoyl chlorides or corresponding carboxylic acids in the initial synthesis of the benzofuran derivative. Examples from the literature show the preparation of benzofurans with diverse substituents on the benzoyl ring, including additional methoxy groups (e.g., 3,4,5-trimethoxybenzoyl), as well as halo (bromo, chloro) and alkyl (methyl) groups. mdpi.comprepchem.comnih.gov These substitutions can significantly influence the electronic properties and biological activity of the resulting molecules.
The following table summarizes some of the key modifications of the methoxybenzoyl moiety and the reagents commonly used:
| Modification | Reagent(s) | Resulting Functional Group | Reference(s) |
| Demethylation | Aluminum chloride (AlCl₃) | Hydroxyl (-OH) | google.com |
| Demethylation | Boron tribromide (BBr₃) | Hydroxyl (-OH) | researchgate.net |
| Halogenation (via precursor) | 4-Bromo/Chloro-benzoyl chloride | Bromo/Chloro substituent | nih.gov |
| Additional Alkoxylation (via precursor) | 3,4,5-Trimethoxybenzoyl chloride | Additional methoxy groups | mdpi.com |
| Alkylation (via precursor) | 3-Methyl-4-methoxybenzoic acid chloride | Methyl substituent | prepchem.com |
Stereoselective Synthesis of Chiral Analogs
The parent compound, this compound, is achiral and does not possess any stereocenters. Consequently, its direct stereoselective synthesis is not applicable. However, the synthesis of chiral analogs, where a stereocenter is introduced into the benzofuran or benzoyl moiety, is a topic of interest in medicinal chemistry due to the often stereospecific nature of biological interactions.
While the available literature does not specifically detail the stereoselective synthesis of chiral analogs of this compound, general methodologies for the asymmetric synthesis of chiral benzofuran derivatives can be considered. These approaches could potentially be adapted to create chiral analogs. For instance, the introduction of a chiral center could be envisioned at the α-position to the carbonyl group on the benzoyl moiety or by incorporating a chiral substituent on the benzofuran ring.
General strategies for the synthesis of chiral benzofurans often involve the use of chiral catalysts or chiral starting materials. For example, asymmetric cyclization reactions to form the benzofuran ring can be catalyzed by chiral transition metal complexes. Research in the broader field of benzofuran chemistry has explored such methods to produce enantiomerically enriched products. rsc.org
Another approach would be to start with a chiral precursor. For example, a chiral carboxylic acid could be used to introduce an acyl group at the 2-position of the benzofuran, leading to a chiral analog. However, it is important to note that specific examples and detailed research findings on the stereoselective synthesis of analogs directly related to this compound are not prominent in the scientific literature. The development of such synthetic routes would likely be guided by the desired biological target and the specific location of the intended stereocenter in the analog.
Process Optimization and Scale-Up Considerations for this compound
The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a thorough optimization of the reaction conditions and careful consideration of the scale-up process. The primary goals of process optimization are to maximize yield and purity, minimize costs and environmental impact, and ensure the safety and reproducibility of the manufacturing process.
For syntheses involving Friedel-Crafts acylation, a common route to benzoylbenzofurans, several parameters are critical for optimization. google.com These include the choice of Lewis acid catalyst, its molar ratio with respect to the reactants, the selection of a suitable solvent, the reaction temperature, and the reaction time. For large-scale production, the cost of the catalyst and the ease of its removal from the reaction mixture are significant factors. While potent catalysts like aluminum chloride are effective, their use in large quantities can lead to challenges with quenching and waste disposal. Investigating milder catalysts or heterogeneous catalysts that can be easily recovered and recycled could be a key aspect of process optimization.
The choice of solvent is also crucial. Solvents used in laboratory settings, such as carbon disulfide or chlorinated hydrocarbons, may not be suitable for large-scale production due to their toxicity, environmental impact, and cost. prepchem.com Process development would involve screening for greener and more cost-effective solvents that provide good solubility for the reactants and facilitate product isolation.
Reaction temperature and time are intrinsically linked and must be carefully controlled to ensure complete reaction while minimizing the formation of byproducts. On a large scale, heat management becomes a critical safety consideration, as acylation reactions can be exothermic. The design of the reactor must allow for efficient heat dissipation to prevent thermal runaways.
Purification of the final product is another key area for optimization. While laboratory-scale purification often relies on column chromatography, this method is generally not economically viable for large-scale production. Developing a robust crystallization process for the final product would be a more practical approach for industrial scale. This involves identifying a suitable solvent system that allows for high recovery of the product with excellent purity.
Recent advancements in synthetic methodology have demonstrated the feasibility of gram-scale synthesis of benzofuran derivatives, which provides a foundation for further scale-up. mdpi.comacs.org These studies often report high-yield procedures that are scalable and can be adapted for industrial production.
The following table outlines key parameters and considerations for the process optimization and scale-up of this compound synthesis:
| Parameter | Laboratory-Scale Consideration | Scale-Up Consideration |
| Catalyst | High reactivity (e.g., AlCl₃) | Cost, safety, ease of removal, potential for heterogeneous/recyclable catalysts |
| Solvent | Optimal reaction medium (e.g., CS₂, CH₂Cl₂) | Cost, safety, environmental impact, ease of recovery |
| Temperature | Precise control with lab equipment | Heat transfer and management in large reactors, prevention of thermal runaway |
| Reaction Time | Monitored by TLC/HPLC | Optimization to maximize throughput and minimize byproduct formation |
| Work-up | Aqueous quench, extraction | Management of large volumes of aqueous waste, phase separation |
| Purification | Column chromatography | Development of a robust crystallization process, avoiding chromatography |
Advanced Structural Characterization and Spectroscopic Elucidation
High-Resolution Vibrational Spectroscopy of 2-(4-Methoxybenzoyl)benzofuran
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides invaluable information about the functional groups present. For this compound, the FTIR spectrum is dominated by characteristic absorptions corresponding to its aryl ketone, ether, and aromatic ring systems.
Key vibrational modes for this compound include the strong carbonyl (C=O) stretch of the ketone, the asymmetric and symmetric stretches of the C-O-C bonds in the benzofuran (B130515) and methoxy (B1213986) groups, and various vibrations from the aromatic rings. While a specific experimental spectrum for this exact compound is not widely published, the expected absorption bands can be predicted based on established group frequencies.
Table 1: Predicted FTIR Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3100–3000 | Medium-Weak | Aromatic C-H Stretch |
| 2950–2850 | Medium-Weak | Methoxy (-OCH₃) C-H Stretch |
| 1650–1630 | Strong | Aryl Ketone C=O Stretch |
| 1600–1450 | Medium-Strong | Aromatic C=C Ring Stretching |
| 1260–1240 | Strong | Aryl Ether C-O Asymmetric Stretch (Ar-O-CH₃) |
| 1170–1150 | Medium | Benzofuran C-O-C Stretch |
| 1030–1020 | Medium | Aryl Ether C-O Symmetric Stretch (Ar-O-CH₃) |
This table is generated based on characteristic vibrational frequencies of functional groups and data from similar benzofuran and benzophenone (B1666685) structures.
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (the Raman effect) wikipedia.orgbruker.com. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique structural fingerprint wikipedia.org.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed. Spectroscopic data for this compound (identified as benzofuran-2-yl(4-methoxyphenyl)methanone) has been reported, providing the basis for a complete structural assignment rsc.org.
Table 2: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃ rsc.org
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Benzofuran Moiety | ||
| H-3' | 7.56 (s) | 116.3 |
| H-4' | 7.66 (d, J=8.4 Hz) | 124.1 |
| H-5' | 7.37 (t, J=7.3 Hz) | 123.3 |
| H-6' | 7.53 (ddd, J=8.4, 7.3, 1.2 Hz) | 128.5 |
| H-7' | 7.72 (d, J=7.9 Hz) | 126.9 |
| C-2' | - | 152.2 |
| C-3a' | - | 128.5 |
| C-7a' | - | 156.0 |
| Carbonyl Group | ||
| C=O | - | 182.7 |
| 4-Methoxyphenyl (B3050149) Moiety | ||
| H-2, H-6 | 8.09 (d, J=8.5 Hz) | 132.2 |
| H-3, H-5 | 7.00 (d, J=8.5 Hz) | 113.9 |
| C-1 | - | 129.9 |
| C-4 | - | 164.0 |
While 1D NMR provides fundamental data, 2D NMR experiments are required to unambiguously assign these signals and confirm the molecule's intricate connectivity youtube.comsdsu.edu.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds sdsu.edu. For this compound, COSY spectra would show correlations between the adjacent protons on the benzofuran ring system (H-4', H-5', H-6', H-7') and between the coupled ortho and meta protons on the 4-methoxyphenyl ring (H-2/H-6 with H-3/H-5).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation) youtube.com. This technique would definitively link each proton signal in Table 2 to its corresponding carbon signal (e.g., H-3' to C-3', H-2/6 to C-2/6, and the methoxy protons to the methoxy carbon).
A correlation from the H-3' proton of the benzofuran ring to the carbonyl carbon (C=O), confirming the attachment of the benzoyl group at the C-2' position.
Correlations from the H-2/H-6 protons of the methoxyphenyl ring to the carbonyl carbon (C=O), linking the two main fragments.
Correlations from the methoxy protons (-OCH₃) to the C-4 carbon, confirming the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation researchgate.net. A NOESY spectrum would likely show correlations between the H-3' proton on the benzofuran ring and the H-2/H-6 protons on the methoxyphenyl ring, which would help to define the rotational orientation around the C2'-C(O) bond.
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. It provides information on molecular structure, packing, and polymorphism (the existence of multiple crystalline forms). For a molecule like this compound, ssNMR could differentiate between various crystalline or amorphous states, which can have different physical properties. The chemical shifts in an ssNMR spectrum are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions in the crystal lattice. To date, no solid-state NMR studies for this compound have been reported in the scientific literature.
Variable Temperature (VT) NMR is used to study dynamic processes in molecules, such as the rotation around single bonds copernicus.org. In this compound, there are two key rotatable bonds: the C-C bond between the benzofuran ring and the carbonyl group, and the C-C bond between the carbonyl group and the methoxyphenyl ring.
Rotation around these bonds may be hindered, potentially leading to the existence of different stable conformers at low temperatures nih.gov. A VT-NMR study would involve recording NMR spectra at various temperatures. If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for each conformer might be observed copernicus.org. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden and eventually merge into a single, averaged signal at a point known as the coalescence temperature nih.gov. By analyzing these changes, the energy barrier to rotation (activation energy) can be calculated, providing quantitative insight into the molecule's conformational flexibility core.ac.uk. No such dynamic NMR studies have been specifically reported for this compound.
Mass Spectrometric Elucidation of this compound
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of mass-to-charge ratios, it offers precise information on the compound's elemental composition and fragmentation behavior.
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, enabling the unequivocal determination of its elemental formula. The molecular formula for this compound is C₁₆H₁₂O₃. HRMS analysis confirms this composition by measuring the monoisotopic mass of the protonated molecule ([M+H]⁺), which is then compared against the theoretically calculated value. This high degree of accuracy is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂O₃ |
| Molar Mass | 252.26 g/mol |
| Theoretical Monoisotopic Mass | 252.078644241 Da |
Tandem mass spectrometry (MS/MS) is employed to investigate the structural architecture of this compound by analyzing its fragmentation patterns. In this technique, the protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.
Studies on the gas-phase fragmentation of 2-aroylbenzofuran derivatives provide significant insight into the behavior of this compound under ESI-MS/MS conditions. biosynth.comnih.gov The fragmentation is typically characterized by two competitive hydrogen rearrangements that lead to the formation of key fragment ions. biosynth.comnih.gov One of the most intense signals observed is the 4-methoxybenzoyl acylium ion at an m/z of 135. Another significant fragmentation process involves the elimination of radicals, which serves as a diagnostic tool. Specifically, the elimination of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from certain fragment ions is a clear indicator of the methoxy group present on the benzoyl moiety. biosynth.comnih.gov
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 253.0859 | [M+H]⁺ | Protonated precursor ion |
| 135 | [CH₃OC₆H₄CO]⁺ | 4-Methoxybenzoyl acylium ion |
| - | Elimination of •CH₃ and CH₂O | Diagnostic for the methoxy group biosynth.comnih.gov |
X-ray Crystallographic Analysis of this compound and Its Derivatives
X-ray crystallography is the gold standard for the determination of the absolute three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.
As of the latest literature surveys, a single-crystal X-ray diffraction structure for the specific compound this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD). While crystal structures for several derivatives, such as 2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran, have been determined, the definitive solid-state structure of the parent compound remains to be elucidated. biosynth.comcymitquimica.com
Co-crystallization is a technique used to form a crystalline solid comprising two or more different molecules in a stoichiometric ratio. This method is often employed to modify the physicochemical properties of a compound. A review of the current scientific literature indicates that no co-crystallization studies have been specifically conducted on this compound.
Chiroptical Spectroscopy (if chiral derivatives are relevant)
Chiroptical spectroscopy, which includes techniques like circular dichroism (CD), is used to study the interaction of chiral molecules with polarized light. This analysis is only applicable if the molecule is chiral, meaning it is non-superimposable on its mirror image. The parent compound this compound is achiral and therefore does not exhibit chiroptical properties. Furthermore, a search of the relevant literature did not yield studies on the synthesis or chiroptical analysis of chiral derivatives of this compound, suggesting this is not a prominent area of investigation for this particular molecular scaffold.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light. youtube.com This technique is particularly valuable for determining the absolute configuration and conformation of chiral molecules.
For a molecule to be ECD active, it must be chiral. This compound is an achiral molecule and, therefore, would not exhibit an ECD spectrum on its own. However, ECD can be induced if the molecule is placed in a chiral environment, such as a chiral solvent or complexed with a chiral host molecule like cyclodextrin. rsc.org Studies on other benzofuran derivatives have demonstrated their ability to interact with biological macromolecules like serum albumin, leading to induced circular dichroism signals that provide insight into binding interactions and conformational changes of the protein. researchgate.netnih.govnih.gov
The chromophores within this compound, namely the benzofuran and the 4-methoxybenzoyl moieties, are expected to have π-π* and n-π* electronic transitions in the UV-Vis region. If chirality were induced, these transitions would give rise to characteristic Cotton effects in the ECD spectrum, providing valuable information about the molecule's spatial arrangement.
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with the change in the wavelength of light. slideshare.netwikipedia.org Similar to ECD, ORD is a chiroptical property and is only exhibited by chiral substances. wikipedia.org An ORD curve provides information about the stereochemistry of a molecule and can be used to determine its absolute configuration. slideshare.net
As this compound is an achiral compound, it does not exhibit optical rotation and therefore has no ORD spectrum. An ORD spectrum could theoretically be observed if the molecule were derivatized to introduce a chiral center or if it were analyzed in a chiral medium that could induce optical activity. The shape of the ORD curve, whether it is a plain curve or shows anomalous dispersion with peaks and troughs (a phenomenon known as the Cotton effect), is related to the electronic transitions of the molecule's chromophores. slideshare.netlibretexts.org For instance, the benzoyl group's n→π* transition is a well-known chromophore that often gives rise to a distinct Cotton effect in the ORD spectra of chiral ketones. libretexts.orgaip.org
| Spectroscopic Technique | Applicability to this compound | Information Provided |
| Electronic Circular Dichroism (ECD) | Not inherently active (achiral). Can be induced in a chiral environment. | Absolute configuration, conformational analysis, and binding interactions. |
| Optical Rotatory Dispersion (ORD) | Not inherently active (achiral). Can be induced in a chiral environment. | Stereochemistry, absolute configuration, and presence of chromophores. |
Thermal Analysis
Thermal analysis techniques are crucial for understanding the material properties of a compound, including its stability, phase transitions, and decomposition behavior.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods for thermal characterization. tainstruments.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting points and glass transitions. For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition provide information about the purity and crystalline nature of the compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of a material and to study its decomposition profile. A TGA curve for this compound would show the onset temperature of decomposition and the percentage of mass lost at different stages. Studies on other benzofuran derivatives have shown that they can exhibit high thermal stability. mdpi.com For example, a study on a benzofuran-containing polymer showed thermal stability up to 300°C. mdpi.com The decomposition kinetics of benzofuran-derived polymers have also been investigated using TGA to understand the degradation mechanisms. nih.gov
| Thermal Analysis Technique | Information Provided for this compound |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, and purity. |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, and decomposition profile. |
Theoretical and Computational Investigations
Quantum Chemical Calculations of 2-(4-Methoxybenzoyl)benzofuran
Quantum chemical calculations are founded on the principles of quantum mechanics to compute the properties of molecules. These methods can be broadly categorized into ab initio and density functional theory approaches, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational efficiency. physchemres.org This approach calculates the total energy of a system based on its electron density rather than the complex many-electron wavefunction. For a molecule like this compound, DFT calculations can elucidate its electronic structure, including the distribution of molecular orbitals.
Key insights from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller gap suggests higher reactivity. Calculations are typically performed using a combination of a functional, such as B3LYP or PBE, and a basis set, like 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. physchemres.orgresearchgate.net The resulting molecular electrostatic potential (MEP) map can also be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties
| Parameter | Calculated Value (Illustrative) | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. nih.gov The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While computationally less demanding than more advanced methods, HF systematically overestimates vibrational frequencies and does not fully account for electron correlation. mdpi.comresearchgate.net
More sophisticated and computationally expensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate energy calculations by incorporating electron correlation effects. chemrxiv.org These high-accuracy calculations are crucial for determining precise thermodynamic properties like the heat of formation and reaction energies. nih.gov For a molecule of this size, such methods serve as a benchmark for validating results from more computationally efficient methods like DFT.
Quantum chemical calculations are widely used to predict spectroscopic data, which aids in the interpretation of experimental results.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr The calculated isotropic shielding values are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory.
Vibrational Frequencies: The harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed using DFT and ab initio methods. researchgate.net It is a known phenomenon that theoretical calculations, particularly at the Hartree-Fock level, tend to overestimate vibrational frequencies compared to experimental values. mdpi.com To correct for this systematic error, which arises from the harmonic approximation and incomplete treatment of electron correlation, calculated frequencies are often multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental spectra. researchgate.nethud.ac.uk A Potential Energy Distribution (PED) analysis can then be performed to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency (Unscaled) | Scaled Frequency | Experimental Frequency | Assignment |
|---|---|---|---|---|
| ν(C=O) | 1725 | 1656 | 1650 | Carbonyl stretch |
| ν(C-O-C)furan (B31954) | 1290 | 1238 | 1235 | Asymmetric ether stretch |
| ν(C-O-C)methoxy (B1213986) | 1180 | 1133 | 1130 | Asymmetric ether stretch |
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and map the energy landscape that governs their interconversion.
For larger molecules or for an initial exploration of the conformational space, Molecular Mechanics (MM) offers a computationally inexpensive alternative to quantum methods. wustl.edu MM methods ignore the electronic structure and treat molecules as a collection of atoms held together by springs, representing chemical bonds. youtube.com The energy of the system is calculated using a "force field," which is a set of equations and parameters describing the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). wustl.edunih.gov
A conformational search for this compound using MM would involve systematically rotating the single bonds—primarily the C-C bond connecting the benzofuran (B130515) ring to the carbonyl group and the C-C bond linking the carbonyl to the methoxyphenyl ring. This process generates numerous potential conformers, and their energies are minimized to identify the most stable, low-energy structures. researchgate.net
To understand how this compound behaves in a dynamic environment (e.g., in solution), Molecular Dynamics (MD) simulations can be employed. nih.gov MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion. nih.gov The forces acting on the atoms are typically derived from a molecular mechanics force field.
An MD simulation provides a view of the molecule's conformational flexibility, showing how it transitions between different stable states and the timescales of these motions. researchgate.net By analyzing the simulation trajectory, one can map the potential energy surface and identify the most populated conformational states and the energy barriers separating them. This information is critical for understanding how the molecule's shape might adapt when interacting with other molecules or biological targets.
Computational Docking Studies for Hypothetical Receptor Binding
Ligand-Protein Interaction Prediction (focused on binding sites, not efficacy)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a ligand to a protein's active site. For derivatives of the benzofuran scaffold, including structures analogous to this compound, molecular docking studies have been instrumental in identifying potential protein targets and elucidating the key interactions at the binding site.
In silico studies on various benzofuran derivatives have demonstrated their potential to interact with a range of biological targets. For instance, docking studies of 2-benzylbenzofuran derivatives with butyrylcholinesterase (BChE) have revealed that the benzofuran core can interact with the peripheral anionic site (PAS) of the enzyme, while the benzyl (B1604629) moiety engages with the catalytic anionic site (CAS). nih.gov Specifically, compounds like 5-bromo-2-(4-hydroxybenzyl)benzofuran have shown potent inhibitory activity, with computational analyses highlighting the importance of the methylene (B1212753) spacer between the benzofuran and phenyl rings for optimal binding. nih.gov
Similarly, molecular docking of benzofuran-1,2,3-triazole hybrids has been used to predict their binding to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain. These studies have identified key hydrogen bonding interactions with residues such as Thr766 and Asp831 within the active site. nih.gov The binding energy, a measure of the affinity of the ligand for the protein, is a critical parameter derived from these simulations. For a series of 5-nitrobenzofuran-3-yl hydrazine (B178648) derivatives, docking studies predicted binding energies ranging from -6.9 to -10.4 kcal/mol, suggesting strong potential for interaction with bacterial protein targets. africanjournalofbiomedicalresearch.com
Computational models can also predict the binding sites of ligands on protein surfaces. For example, a computational approach was used to predict the binding sites of a luminescent ligand on the 14-3-3ζ protein, suggesting that the most probable binding area is above and below the central pore of the dimeric protein. nih.govtue.nl Such predictions are crucial for understanding how a ligand might modulate protein function.
The table below summarizes findings from molecular docking studies on various benzofuran derivatives, illustrating the types of interactions and the proteins targeted.
| Derivative Class | Target Protein | Predicted Interacting Residues | Predicted Binding Energy (kcal/mol) |
| 2-Benzylbenzofurans | Butyrylcholinesterase (BChE) | Peripheral Anionic Site (PAS) and Catalytic Anionic Site (CAS) residues | Not explicitly stated |
| Benzofuran-1,2,3-triazole hybrids | Epidermal Growth Factor Receptor (EGFR) | Thr766, Asp831 | Ranged from -5.7 to -7.9 for different hybrids |
| 5-Nitrobenzofuran-3-yl hydrazines | Bacterial Proteins | Not specified | -6.9 to -10.4 |
| 1-Benzofuran conjugates with pyrazole (B372694) and chalcone | Anticancer Target (8G2M) | Not specified | -7.9 |
Virtual Screening of Analog Libraries
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be either ligand-based or structure-based.
Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. A common approach is pharmacophore modeling, which defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by the target. For instance, a pharmacophore model for benzofuran-1,2,3-triazole derivatives targeting EGFR was generated based on essential features like hydrogen bond acceptors and donors. nih.gov This model was then used to screen a library of related compounds to identify new potential hits.
Structure-based virtual screening utilizes the three-dimensional structure of the protein target. In a study targeting the thioesterase domain of polyketide synthase Pks13 in Mycobacterium tuberculosis, a structure-based virtual screening of the FDA database was performed to find non-benzofuran inhibitors. rsc.org This approach led to the identification of existing drugs with potential anti-tubercular activity.
A typical virtual screening workflow involves several steps:
Library Preparation: A large database of chemical compounds is prepared. This can be a commercial library like the ZINC database or a custom-designed library of analogs of a lead compound.
Pharmacophore Modeling/Docking: The library is screened using a pharmacophore model or by docking each compound into the active site of the target protein.
Filtering: The initial hits are filtered based on various criteria, including docking score, binding energy, and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov For example, in a screening of benzofuran-1,2,3-triazole hybrids, hits were shortlisted based on their top dock scores with the EGFR receptor. nih.gov
Hit Selection: The most promising candidates are selected for further experimental validation.
The following table outlines the process of a virtual screening campaign for benzofuran analogs.
| Screening Type | Target | Library | Key Steps | Outcome |
| Ligand-based | Epidermal Growth Factor Receptor (EGFR) | Custom library of benzofuran-1,2,3-triazole derivatives | Pharmacophore modeling, virtual screening, molecular docking, ADME analysis | Identification of six promising hits with good predicted binding affinity and drug-likeness properties |
| Structure-based | M. tuberculosis Pks13-TE | FDA database | Virtual screening against the protein's active site | Discovery of existing drugs with potential anti-tubercular activity |
| Ligand- and Structure-based | Staphylococcus aureus strains | MolPort® database | Pharmacophore model generation from a known antibacterial benzofuran, virtual screening, docking | Selection of 24 molecules for further analysis of pharmacokinetic and toxicological properties |
Reaction Mechanism Prediction and Transition State Analysis using Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and analyzing the transition states of chemical reactions. This approach provides detailed information about the energetics and geometries of reactants, intermediates, transition states, and products.
The synthesis of 2-aroylbenzofurans, such as this compound, often proceeds via reactions like the Rap-Stoermer reaction. researchgate.net This reaction involves the condensation of a salicylaldehyde (B1680747) or a related precursor with an α-haloketone. Computational studies can model the proposed steps of this reaction, which typically include nucleophilic substitution, nucleophilic addition, and dehydration. researchgate.net
A DFT study of a related reaction, the N-heterocyclic carbene (NHC)-catalyzed intramolecular Stetter reaction, provides a good example of the insights that can be gained from such computational analyses. mdpi.com In this study, the reaction mechanism was found to proceed through six elementary steps. The calculations identified the formation of the Breslow intermediate as the rate-determining step and the subsequent intramolecular Michael-type addition as the stereoselectivity-determining step. mdpi.com
The analysis of a reaction mechanism using DFT typically involves the following:
Geometry Optimization: The three-dimensional structures of all species involved in the reaction (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).
Energy Calculations: The energies of all species are calculated to construct a potential energy surface for the reaction, allowing for the determination of activation energies and reaction enthalpies.
Transition State (TS) Analysis: The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes occurring at the peak of the energy barrier.
The table below illustrates the key findings from a DFT study on a reaction mechanism relevant to the formation of cyclic furan-containing structures.
| Reaction Step | Description | Key Computational Finding |
| 1. Nucleophilic Attack | The NHC catalyst attacks the aldehyde carbon. | Formation of a tetrahedral intermediate. |
| 2. Proton Transfer | A two-step proton transfer leads to the Breslow intermediate. | This step was identified as the rate-determining step of the overall catalytic process. |
| 3. Intramolecular Michael Addition | An intramolecular C-C bond formation occurs. | This was found to be the stereoselectivity-determining step. |
| 4. Catalyst Extrusion | The NHC catalyst is eliminated to yield the final product. | Regeneration of the catalyst for the next cycle. |
Mechanistic Organic Chemistry and Reactivity Profile
Elucidation of Reaction Pathways for 2-(4-Methoxybenzoyl)benzofuran Formation
The synthesis of this compound and related 2-aroylbenzofurans can be achieved through several established synthetic routes. These methods often involve the construction of the benzofuran (B130515) ring as a key step.
One of the most common methods is the Rap-Stoermer reaction . This reaction involves the condensation of a substituted salicylaldehyde (B1680747) or an o-hydroxyacetophenone with an α-haloketone, specifically 2-bromo-1-(4-methoxyphenyl)ethanone in this case, in the presence of a base. researchgate.net A green chemistry approach to this synthesis has been developed using water as the reaction medium and a phase transfer catalyst. researchgate.net
Another significant pathway is the Friedel-Crafts acylation . This involves the direct acylation of a pre-formed 2-substituted benzofuran at the 3-position with 4-methoxybenzoyl chloride. tandfonline.com However, a traditional approach involving the Friedel-Crafts acylation of unsubstituted benzofuran can lead to issues with regioselectivity. google.com A newer method involves an intramolecular Friedel–Crafts benzoylation and cyclization of precursors like 2-(3-Methoxy-phenoxy)-1-phenyl-ethanone with a substituted benzoyl chloride. researchgate.net
Modern organometallic chemistry offers alternative routes. A palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids provides an efficient strategy for synthesizing 2-aroyl benzofurans. rsc.org Additionally, a Lewis acid-catalyzed cyclization of (Z)-3-(dimethylamino)-2-aryloxy-1-arylprop-2-en-1-ones leads to a regioselective and concise synthesis of these compounds. ipn.mx
| Synthesis Method | Precursors | Key Features | Reference(s) |
| Rap-Stoermer Reaction | Salicylaldehyde/o-hydroxyacetophenone + α-haloketone | Base-catalyzed condensation; can be performed in aqueous media. | researchgate.net |
| Friedel-Crafts Acylation | Benzofuran + 4-methoxybenzoyl chloride | Lewis acid-catalyzed; potential for poor regioselectivity with unsubstituted benzofuran. | tandfonline.comgoogle.com |
| Palladium-Catalyzed Tandem Reaction | 2-(2-acylphenoxy)acetonitrile + Arylboronic acid | Utilizes organometallic catalysis for C-C bond formation and cyclization. | rsc.org |
| Lewis Acid-Catalyzed Cyclization | (Z)-3-(dimethylamino)-2-aryloxy-1-arylprop-2-en-1-one | Regioselective cyclization. | ipn.mx |
Electrophilic Aromatic Substitution (EAS) Reactivity of the Benzofuran Core
The benzofuran ring system is generally reactive towards electrophiles, with substitution typically occurring on the five-membered furan (B31954) ring. pixel-online.net For the parent benzofuran, electrophilic attack is often favored at the 2-position. This preference is attributed to the stability of the resulting sigma complex, where the positive charge is effectively stabilized by the adjacent benzene (B151609) ring, in a manner analogous to a benzylic carbocation. stackexchange.comechemi.com
In this compound, the 2-position is already substituted. The 2-aroyl group is strongly electron-withdrawing and deactivating due to both resonance and inductive effects. This deactivation significantly reduces the nucleophilicity of the benzofuran ring system, making further EAS reactions on the heterocyclic portion challenging. If substitution were to occur on the furan ring, it would be directed to the C3 position. However, the deactivating effect of the carbonyl group makes EAS on the fused benzene ring more likely. The benzofuran oxygen and the 2-aroyl substituent would direct incoming electrophiles to positions 5 and 7.
Nucleophilic Addition and Substitution Reactions Involving the Methoxybenzoyl Group
The reactivity of the methoxybenzoyl group is dominated by the electrophilic nature of the carbonyl carbon. This site is susceptible to attack by a wide range of nucleophiles.
Nucleophilic Addition to the Carbonyl Group: The ketone functionality readily undergoes nucleophilic addition. organicchemistrydata.org
Reduction: Metal hydrides such as sodium borohydride (B1222165) (NaBH₄) will reduce the carbonyl group to a secondary alcohol, yielding (benzofuran-2-yl)(4-methoxyphenyl)methanol. nih.gov
Organometallic Reagents: Carbon nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl carbon to form tertiary alcohols after acidic workup.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically generated in situ from NaCN and acid, results in the formation of a cyanohydrin. libretexts.org
Nucleophilic Substitution at the Methoxy (B1213986) Group: The methoxy group is an ether, which can be cleaved under harsh conditions. This demethylation reaction typically involves strong protic acids (e.g., HBr) or Lewis acids (e.g., aluminum chloride, boron tribromide) to convert the methoxy group into a hydroxyl group, forming 2-(4-hydroxybenzoyl)benzofuran. google.comgoogle.com
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Nucleophilic Addition (Reduction) | Sodium borohydride (NaBH₄) | Secondary alcohol | nih.gov |
| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tertiary alcohol | organicchemistrydata.org |
| Nucleophilic Addition | Sodium cyanide/Acid (HCN) | Cyanohydrin | libretexts.org |
| Nucleophilic Substitution (Demethylation) | Aluminum chloride (AlCl₃) or Boron tribromide (BBr₃) | Phenol (B47542) | google.comgoogle.com |
Oxidative and Reductive Transformations of this compound
The compound can undergo various oxidative and reductive transformations targeting either the aroyl group or the benzofuran core.
Reduction:
Reduction to Alcohol: As mentioned previously, the carbonyl group is readily reduced to a secondary alcohol using hydride reagents. nih.gov Photoreduction in a suitable solvent can also achieve this transformation. researchgate.net
Reduction to Methylene (B1212753) Group (Deoxygenation): The carbonyl group can be completely removed and replaced by a methylene group (-CH₂-) to yield 2-(4-methoxybenzyl)benzofuran. Standard methods for this transformation include the Wolff-Kishner reduction (hydrazine, base, high temperature) and the Clemmensen reduction (zinc amalgam, acid). ipn.mxlibretexts.org The Wolff-Kishner reduction of 2-aroylbenzofurans has been successfully used to prepare a series of 2-benzylbenzofurans. ipn.mx
Oxidation: While the benzofuran ring can be susceptible to oxidation, the presence of the deactivating aroyl group may offer some stability. Specific oxidative reactions of this compound are not extensively detailed in the reviewed literature. However, oxidative rearrangement of related heterocyclic systems, such as 3-aryl-1H-benzo[f]chromenes, in the presence of selenium dioxide is known to produce 2-aroylnaphthofurans, suggesting complex oxidative pathways are possible for related structures. researchgate.net
Photochemical Reactions and Photoinduced Transformations
The carbonyl chromophore in this compound makes it a candidate for various photochemical reactions.
An efficient photoreduction of 2-aroylbenzofurans to the corresponding arylbenzofurylmethanols has been described. researchgate.net The proposed mechanism for this transformation involves an initial addition of the solvent to the excited carbonyl group, followed by an elimination step that includes a γ-hydrogen abstraction. researchgate.net
More complex photochemical transformations are also possible. A dearomatizing 2,3-fluoroaroylation of benzofurans has been achieved using aroyl fluorides through a cooperative N-heterocyclic carbene (NHC) and photoredox catalysis. acs.orgnih.gov This process results in the formation of a 3-aroyl-2-fluoro-2,3-dihydrobenzofuran, effectively adding the aroyl group and a fluorine atom across the 2,3-double bond of the furan ring. This reaction proceeds via a radical/radical cation cross-coupling as the key step. acs.orgnih.gov
Acid-Base Chemistry and Tautomerism Studies
The molecule possesses several sites that can exhibit basic character under acidic conditions. The most basic site is the oxygen atom of the carbonyl group. Protonation of this oxygen by a Brønsted or Lewis acid activates the carbonyl carbon towards nucleophilic attack. tuwien.ac.at The oxygen atoms of the benzofuran ring and the methoxy group are weaker Lewis bases and can also be protonated under strongly acidic conditions.
Keto-enol tautomerism is theoretically possible for the aroyl ketone. However, for simple aryl ketones, the equilibrium lies overwhelmingly on the side of the keto form due to the high stability of the carbonyl group and the energetic cost of disrupting the aromaticity of the methoxybenzoyl ring. No specific studies on the tautomerism of this compound have been noted.
Pericyclic Reactions and Rearrangements
Pericyclic reactions, such as cycloadditions, are a possibility for the benzofuran core. The furan ring in benzofuran can potentially act as a diene in a Diels-Alder reaction. tandfonline.com However, the aromatic character of the benzofuran system makes it a less reactive diene compared to non-aromatic furans. The presence of the strongly electron-withdrawing 2-aroyl group further deactivates the ring system, making it a poor diene for [4+2] cycloadditions under normal conditions.
While rearrangements are known in the synthesis of benzofurans, such as stackexchange.comstackexchange.com-sigmatropic rearrangements of specific precursors, there is little evidence in the surveyed literature of significant pericyclic reactions or rearrangements of the pre-formed this compound molecule itself under typical laboratory conditions. acs.orgnih.gov
Host-Guest Chemistry and Supramolecular Interactions
A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the host-guest chemistry or supramolecular interactions of this compound. While the broader class of benzofuran derivatives is recognized for a variety of chemical and biological activities, research focusing on the inclusion of this compound within host molecules such as cyclodextrins, calixarenes, or cucurbiturils, or its participation in specific supramolecular assemblies, is not available in the reviewed literature.
The potential for such interactions exists given the structural features of the molecule, including aromatic rings and a ketone functional group which could participate in non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. However, without experimental or computational data, any discussion would be purely speculative and fall outside the scope of this review.
Therefore, this section is not further elaborated due to the absence of relevant research findings directly pertaining to this compound.
Exploration of Potential Biological Interactions Mechanistic and Molecular Level
In Vitro Enzymatic Modulation Studies of 2-(4-Methoxybenzoyl)benzofuran
The ability of a compound to modulate the activity of enzymes is a cornerstone of its pharmacological potential. For this compound and its analogs, in vitro enzymatic assays in cell-free systems are crucial for elucidating their direct effects on enzyme function.
Characterization of Enzyme Inhibition or Activation Mechanisms (cell-free systems)
Research into the enzymatic interactions of benzofuran (B130515) derivatives has revealed potential inhibitory activities against various enzymes. For instance, a series of 2-phenylbenzofuran derivatives, which share a structural resemblance to this compound, have been identified as inhibitors of human monoamine oxidases (MAO-A and MAO-B). One of the most potent inhibitors in this series was 2-(3-methoxyphenyl)-5-nitrobenzofuran, which displayed a high affinity for MAO-B. unica.itnih.gov Molecular docking studies have suggested that these compounds can fit into the active site of the enzyme, highlighting the importance of specific residues in the enzyme-inhibitor interaction. nih.gov
While direct studies on this compound are limited, the existing data on related compounds suggest that it could act as a reversible inhibitor of enzymes like MAO. The methoxy (B1213986) substitution pattern on both the phenyl and benzofuran rings has been shown to be a key determinant of the inhibitory activity and selectivity for MAO-A or MAO-B. unica.itnih.gov
In another line of research, benzofuran derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. sciforum.net The position of substituents on the benzofuran nucleus and the 2-benzyl ring significantly influences the inhibitory activity. sciforum.net
Furthermore, some benzofuran derivatives have shown inhibitory activity against sirtuin 2 (SIRT2), a class III histone deacetylase. semanticscholar.org The enzymatic assays indicated that these compounds exhibited anti-SIRT2 activity with selectivity over SIRT1 and SIRT3. semanticscholar.org
Kinetic Analysis of Enzyme-Substrate Interactions
Kinetic studies are essential to quantify the potency of enzyme inhibitors. For the 2-phenylbenzofuran derivatives targeting MAO, the half-maximal inhibitory concentrations (IC50) have been determined. For example, 2-(3-methoxyphenyl)-5-nitrobenzofuran was found to be a potent MAO-B inhibitor with an IC50 value of 0.024 µM. unica.itnih.gov In contrast, 7-nitro-2-phenylbenzofuran was the most potent MAO-A inhibitor in the series, with an IC50 of 0.168 µM. unica.itnih.gov These studies indicate that the inhibition is reversible.
The following table summarizes the MAO inhibitory activity of selected 2-phenylbenzofuran derivatives, providing insights into the structure-activity relationship that may be relevant for this compound.
| Compound | Target Enzyme | IC50 (µM) |
| 2-(3-methoxyphenyl)-5-nitrobenzofuran | MAO-B | 0.024 |
| 7-nitro-2-phenylbenzofuran | MAO-A | 0.168 |
Data sourced from studies on 2-phenylbenzofuran derivatives.
Molecular-Level Receptor Binding Affinity Studies
The interaction of small molecules with cellular receptors is a fundamental aspect of their biological activity. Radioligand binding assays and Surface Plasmon Resonance are key techniques to quantify these interactions.
Radioligand Binding Assays (in vitro, cell-free systems)
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. springernature.comnih.govgiffordbioscience.com A study on a series of methoxy-substituted 2-benzoyl-1-benzofuran derivatives, which are structurally very similar to this compound, evaluated their affinity for adenosine A1 and A2A receptors. nih.gov The affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
One compound from this series, (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone, demonstrated affinity for both A1 and A2A receptors, with Ki values of 6.880 µM and 0.5161 µM, respectively, in rat brain tissue. nih.gov Other derivatives in the study showed selective affinity for the A1 receptor with Ki values below 10 µM. nih.gov These findings suggest that the methoxy substitution pattern plays a crucial role in receptor affinity and selectivity.
The table below presents the binding affinities of selected methoxy-substituted 2-benzoyl-1-benzofuran derivatives for adenosine receptors.
| Compound | Receptor | Ki (µM) (rat) |
| (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone | Adenosine A1 | 6.880 |
| (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone | Adenosine A2A | 0.5161 |
Data from a study on methoxy-substituted 2-benzoyl-1-benzofuran derivatives.
Other studies on benzofuran derivatives have shown their potential to bind to other receptors, such as melatonin receptors (MT1 and MT2). ebi.ac.uk
Surface Plasmon Resonance (SPR) for Binding Kinetics
Mechanistic Investigations of Cellular Pathways (in vitro, non-clinical)
Understanding how a compound affects cellular signaling pathways is crucial for elucidating its mechanism of action. In vitro studies using cell lines provide a valuable platform for these investigations.
Various benzofuran derivatives have been shown to modulate key cellular pathways involved in inflammation, cell survival, and apoptosis. For instance, a novel ailanthoidol derivative, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, was found to exert anti-inflammatory effects by downregulating the mitogen-activated protein kinase (MAPK) pathway in lipopolysaccharide-treated RAW 264.7 cells. nih.gov This compound specifically inhibited the phosphorylation of JNK, a key component of the MAPK pathway. nih.gov
The NF-κB signaling pathway, a critical regulator of inflammatory and immune responses, has also been identified as a target for benzofuran derivatives. nih.govcellsignal.com Some lignan-inspired benzofurans have been shown to inhibit the activation of the NF-κB pathway in vitro. nih.gov
Furthermore, certain benzofuran derivatives have been investigated for their effects on apoptosis, or programmed cell death. One study on a novel benzofuran derivative, BL-038, demonstrated its ability to induce apoptosis in human chondrosarcoma cells. mdpi.com The mechanism was found to involve the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases, which are key executioners of apoptosis. mdpi.com The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.govnih.gov BL-038 appeared to engage the intrinsic pathway, as evidenced by changes in the levels of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins and the release of cytochrome c from mitochondria. mdpi.com
Another study on a benzofuran derivative, 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), showed its ability to suppress metastasis in hepatocellular carcinoma cells with a mutated p53 gene. nih.govmdpi.com BMBF was found to downregulate p53 protein levels and inhibit the FAK/AKT signaling pathway. nih.govmdpi.com
While these studies provide valuable insights into the potential cellular mechanisms of benzofuran derivatives, further research is needed to specifically delineate the effects of this compound on these and other cellular pathways.
Antioxidant Activity in Cell-Free Systems
The antioxidant capacity of benzofuran derivatives is typically evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.commdpi.com For instance, a study on a series of substituted benzofuran derivatives showed that several compounds exhibited significant antioxidant activity in the DPPH assay. nih.gov Another study on functionalized pyrazole (B372694) scaffolds containing a benzofuran moiety also reported good antioxidant efficacy for some of its derivatives. researchgate.net
The structural features of benzofuran derivatives, such as the presence and position of hydroxyl and methoxy groups, can significantly influence their antioxidant activity. nih.gov While specific data for this compound is lacking, the presence of the methoxy group on the benzoyl moiety might contribute to its antioxidant potential.
Table 1: Common Cell-Free Antioxidant Activity Assays
| Assay | Principle | Measured Endpoint |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. | Decrease in absorbance at a specific wavelength (typically around 517 nm) as the purple DPPH radical is reduced to the yellow diphenylpicrylhydrazine. |
| ABTS Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | Decrease in absorbance at a specific wavelength (e.g., 734 nm) as the blue-green ABTS radical cation is neutralized. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a blue-colored ferrous-tripyridyltriazine complex, measured by an increase in absorbance at a specific wavelength (around 593 nm). |
| β-Carotene Bleaching Assay | Measures the ability of an antioxidant to inhibit the oxidative bleaching of β-carotene, typically induced by linoleic acid hydroperoxides. | Rate of β-carotene bleaching, measured by the decrease in absorbance over time. |
This table is for illustrative purposes and is based on general knowledge of antioxidant assays.
Interaction with Cellular Macromolecules (e.g., DNA, proteins - in vitro)
Specific studies on the in vitro interaction of this compound with cellular macromolecules such as DNA and proteins are limited. However, research on other benzofuran derivatives provides insights into their potential binding capabilities.
Interaction with DNA:
Interaction with Proteins:
Benzofuran derivatives have been shown to interact with various proteins, suggesting that this compound may also exhibit protein-binding capabilities. encyclopedia.pubdntb.gov.uanih.govnih.gov A notable example is the interaction of 4-nitrophenyl-functionalized benzofurans with bovine serum albumin (BSA), a model protein for studying drug-protein interactions. nih.govnih.gov These studies, employing techniques like circular dichroism (CD) and fluorescence spectroscopy, have demonstrated that benzofuran derivatives can bind to serum albumins, potentially altering the protein's secondary structure. nih.gov
The binding of benzofuran derivatives to proteins can be influenced by the nature and position of substituents on the benzofuran core. nih.gov The 4-methoxybenzoyl group in the target compound could play a role in its affinity and binding mode to proteins.
Structure-Activity Relationship (SAR) Studies based on Molecular Interactions
While specific SAR studies for this compound are not available, the broader class of 2-benzoylbenzofuran derivatives has been the subject of such investigations for various biological targets. nih.govnih.govnih.govmdpi.com
Identification of Key Pharmacophoric Features through Analog Synthesis
SAR studies on 2-benzoylbenzofuran analogs have identified several key pharmacophoric features that are crucial for their biological activity. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. mdpi.com
For instance, in a series of methoxy-substituted 2-benzoyl-1-benzofuran derivatives evaluated as adenosine A₁ and A₂A receptor antagonists, the position and number of methoxy groups on both the benzofuran ring and the benzoyl moiety were found to be critical for affinity and selectivity. nih.gov Similarly, in the development of 2-aroyl benzofuran-based hydroxamic acids as antimicrotubule agents, variations in the substitution pattern of the benzoyl group significantly impacted their antiproliferative activity. mdpi.comnih.gov
The general pharmacophoric model for many biologically active 2-benzoylbenzofurans often includes:
The planar benzofuran ring system, which can engage in hydrophobic and π-stacking interactions.
The carbonyl group of the benzoyl moiety, which can act as a hydrogen bond acceptor.
The substituted phenyl ring of the benzoyl group, where the nature and position of substituents can modulate activity and selectivity.
Rational Design of Derivatives for Enhanced Molecular Recognition
The rational design of benzofuran derivatives aims to optimize their interaction with specific biological targets to enhance their therapeutic potential. researchgate.netnih.govnih.gov This often involves modifying the core benzofuran scaffold with various substituents to improve properties such as binding affinity, selectivity, and pharmacokinetic profiles.
For example, based on the SAR of 2-benzoylbenzofuran derivatives, new analogs can be designed by:
Introducing or modifying substituents on the benzofuran and benzoyl rings to explore interactions with specific pockets of a target protein.
Varying the electronic properties of the substituents (e.g., electron-donating vs. electron-withdrawing groups) to influence binding.
Employing isosteric replacements to improve metabolic stability or other drug-like properties.
Computational methods, such as molecular docking and pharmacophore modeling, are often used in the rational design process to predict the binding modes and affinities of newly designed derivatives before their synthesis and biological evaluation. researchgate.netnih.gov
Biophysical Characterization of Compound-Target Interactions
Specific biophysical characterization of the interaction between this compound and any biological target has not been reported in the available literature.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic analysis of binding interactions between a small molecule, such as this compound, and a macromolecular target. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters.
Table 2: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry (ITC)
| Parameter | Description |
| Binding Affinity (Kₐ) | The equilibrium association constant, which quantifies the strength of the binding interaction. |
| Stoichiometry (n) | The number of ligand molecules that bind to one molecule of the target macromolecule. |
| Enthalpy Change (ΔH) | The heat change associated with the binding event, reflecting the formation and breaking of non-covalent bonds. |
| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding, which can be influenced by factors such as conformational changes and the release of water molecules. |
| Gibbs Free Energy Change (ΔG) | The overall energy change of the binding process, which determines the spontaneity of the interaction. It is related to the binding affinity. |
This table provides a general overview of the parameters obtained from an ITC experiment.
While no ITC data exists for this compound, this technique would be invaluable for characterizing its binding to any identified biological target. The thermodynamic signature obtained from ITC can provide insights into the driving forces of the interaction (i.e., whether it is enthalpy-driven or entropy-driven), which can be crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs. semanticscholar.orgresearchgate.net
Differential Scanning Fluorimetry (DSF) for Protein Stabilization
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA) or ThermoFluor, is a powerful biophysical technique used to assess the thermal stability of proteins. nih.govspringernature.com This method is widely employed in drug discovery and molecular biology to screen for ligands, such as small molecules or fragments, that bind to a target protein and affect its stability. domainex.co.ukresearchgate.net The underlying principle of DSF is that the binding of a ligand often increases the thermal stability of a protein, resulting in a measurable increase in its melting temperature (T m). springernature.comdomainex.co.uk
The DSF experiment monitors the unfolding of a protein as the temperature is gradually increased. youtube.comharvard.edu This is typically achieved by using a fluorescent dye, such as SYPRO Orange, which has a low fluorescence quantum yield in aqueous environments but becomes highly fluorescent upon binding to hydrophobic regions of a protein. domainex.co.ukyoutube.com In its native, folded state, a protein's hydrophobic residues are predominantly buried within its core. As the protein is heated and begins to unfold, these hydrophobic regions become exposed, allowing the dye to bind and causing a sharp increase in fluorescence. youtube.comharvard.edu The temperature at which 50% of the protein is unfolded corresponds to the melting temperature (T m), which is observed as the midpoint of the sigmoidal fluorescence curve. nih.gov
In the context of evaluating the interaction between this compound and a potential protein target, DSF would be utilized to determine if the compound binds to and stabilizes the protein. A typical experimental setup would involve incubating the purified target protein with and without this compound in the presence of a fluorescent dye. The mixture would then be subjected to a controlled temperature ramp in a real-time PCR instrument, which monitors the fluorescence changes. harvard.edu
A positive interaction, indicating that this compound binds to the target protein, would be identified by a shift in the melting curve to a higher temperature compared to the protein alone (in a DMSO control). This positive change in melting temperature (ΔT m) signifies that the ligand-bound protein is more stable and requires more thermal energy to unfold. The magnitude of the ΔT m can provide an indication of the binding affinity of the compound.
While specific DSF data for the interaction of this compound with a particular protein is not available in the public domain, a hypothetical experiment can be illustrated. The following table represents potential data from a DSF experiment designed to assess the stabilizing effect of this compound on a hypothetical protein kinase.
| Sample | Concentration of this compound (µM) | Melting Temperature (Tm) in °C | Change in Melting Temperature (ΔTm) in °C |
|---|---|---|---|
| Protein + DMSO (Control) | 0 | 52.3 | - |
| Protein + Compound | 10 | 54.8 | +2.5 |
| Protein + Compound | 25 | 56.1 | +3.8 |
| Protein + Compound | 50 | 57.5 | +5.2 |
In this hypothetical scenario, the data clearly demonstrates a concentration-dependent increase in the melting temperature of the protein kinase in the presence of this compound. This would strongly suggest a direct binding interaction that confers significant thermal stabilization to the protein. Such results would be a critical step in validating the compound as a binder of the target protein and would warrant further investigation into its mechanism of action. Studies on other benzofuran derivatives have similarly shown that these molecules can alter the thermal stability of proteins upon binding. nih.govnih.gov
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Method Development for 2-(4-Methoxybenzoyl)benzofuran
Chromatographic techniques are paramount for the separation and quantification of this compound from complex matrices. Method development focuses on achieving optimal resolution, sensitivity, and analysis time.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of benzofuran (B130515) derivatives. A reversed-phase HPLC method with UV-Vis or Diode Array Detection (DAD) is particularly suitable for the quantification of this compound due to the presence of a chromophore in its structure.
A quantitative HPLC method has been successfully developed for the analysis of similar benzofuran ketones, such as tremetone, dehydrotremetone, and 3-oxyangeloyl-tremetone nih.gov. Based on this, a hypothetical HPLC method for this compound can be proposed. A C18 column is a common choice for reversed-phase chromatography, offering good retention and separation for moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Gradient elution may be employed to ensure the efficient separation of the analyte from any impurities. Detection by UV-Vis or DAD would be appropriate, with the detection wavelength set at the maximum absorbance of this compound.
Table 1: Proposed HPLC Parameters for the Analysis of this compound
| Parameter | Proposed Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis or DAD at λmax |
This table is a proposed method based on common practices for similar compounds and would require experimental validation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the purity assessment and trace analysis of volatile and thermally stable compounds like this compound. The separation is achieved in the gas phase, followed by detection and identification using a mass spectrometer.
The fragmentation of 2-aroylbenzofuran derivatives, a class to which this compound belongs, has been studied by mass spectrometry nih.govnih.gov. Upon electron ionization, these compounds typically exhibit characteristic fragmentation patterns. The molecular ion peak (M+) would be expected, and key fragment ions would arise from the cleavage of the benzoyl group and the benzofuran ring system. For this compound, a prominent fragment would likely be the 4-methoxybenzoyl cation (m/z 135). The identification of these characteristic fragments allows for the unambiguous identification of the compound.
Table 2: Predicted Key Mass Fragments for this compound in GC-MS
| m/z | Proposed Fragment |
| 252 | [M]+ (Molecular Ion) |
| 135 | [CH3OC6H4CO]+ (4-Methoxybenzoyl cation) |
| 117 | [C8H5O]+ (Benzofuranyl cation) |
| 77 | [C6H5]+ (Phenyl cation) |
This table presents predicted fragments based on the structure of the compound and general fragmentation patterns of related molecules.
Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption compared to normal-phase HPLC. The applicability of SFC for the chiral separation of this compound would depend on whether the molecule possesses chiral centers and exists as enantiomers.
While the structure of this compound itself is achiral, derivatives or related compounds within the benzofuran class may be chiral. Studies have shown that SFC can be successfully employed for the enantiomeric separation of various benzofuran derivatives using chiral stationary phases (CSPs) chromatographyonline.com. Polysaccharide-based CSPs are commonly used in SFC for chiral separations nih.gov. Should a chiral analog of this compound require separation, SFC would be a promising technique to investigate.
Spectroscopic Quantification Techniques
Spectroscopic techniques offer rapid and non-destructive methods for the quantification of this compound in solution.
UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. Due to its aromatic structure and conjugated system, this compound is expected to exhibit strong UV absorbance.
The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The UV spectrum of the analogous compound 2-phenylbenzofuran shows a maximum absorbance peak that can be used for quantification spectrabase.com.
Table 3: Hypothetical UV-Vis Spectrophotometric Data for Calibration of this compound
| Concentration (µg/mL) | Absorbance at λmax |
| 2 | 0.15 |
| 4 | 0.30 |
| 6 | 0.45 |
| 8 | 0.60 |
| 10 | 0.75 |
This table contains hypothetical data to illustrate the principle of a UV-Vis calibration curve.
Fluorescence spectroscopy is a highly sensitive technique that can be used for the quantification of fluorescent compounds. Many benzofuran derivatives are known to be fluorescent, exhibiting emission in the visible light range acs.orgrsc.org. The intrinsic fluorescence of the benzofuran ring system makes this technique potentially applicable to this compound.
In fluorescence spectroscopy, a molecule is excited by light of a specific wavelength, and the intensity of the emitted light at a longer wavelength is measured. The fluorescence intensity is directly proportional to the concentration of the analyte in dilute solutions. This method offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry. If this compound is fluorescent, a method could be developed by determining its optimal excitation and emission wavelengths and constructing a calibration curve of fluorescence intensity versus concentration. The fluorescence properties of benzofuran derivatives have been a subject of study, indicating that this is a viable analytical approach nih.govacs.orgresearchgate.net.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex samples containing this compound. These integrated systems offer enhanced analytical performance compared to standalone methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the highly sensitive and selective detection of this compound. This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The initial chromatographic separation reduces matrix effects and isolates the target compound from other components in the sample. Subsequent detection by MS/MS provides a high degree of certainty in identification and quantification, even at very low concentrations.
In a typical LC-MS/MS analysis, the compound is first separated on a chromatographic column. The choice of column and mobile phase is critical for achieving good peak shape and resolution. Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. The use of tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode, allows for the selection of a specific precursor ion of this compound and the monitoring of its characteristic product ions. This process significantly enhances the signal-to-noise ratio and provides excellent selectivity.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Description |
| Chromatography | |
| Column | A reversed-phase column, such as a C18, is commonly used for the separation of moderately polar compounds like this compound. |
| Mobile Phase | A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid to improve ionization efficiency. |
| Mass Spectrometry | |
| Ionization | Electrospray Ionization (ESI) in positive ion mode is typically effective for this compound. |
| Precursor Ion | The protonated molecule [M+H]⁺ of this compound would be selected in the first mass analyzer. |
| Product Ions | Characteristic fragment ions generated through collision-induced dissociation (CID) are monitored in the second mass analyzer for specific quantification. |
Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS)
Gas chromatography-olfactometry-mass spectrometry (GC-O-MS) is a specialized technique that adds a sensory dimension to chemical analysis. This method is particularly relevant if this compound is part of a flavor or fragrance composition. The effluent from the gas chromatography column is split, with one portion going to the mass spectrometer for chemical identification and the other to an olfactometry port where a trained analyst can assess the odor of the eluting compounds.
Electrophoretic Methods (e.g., Capillary Electrophoresis) for Purity and Interaction Studies
Electrophoretic methods, such as capillary electrophoresis (CE), offer high-efficiency separations and are valuable for assessing the purity of this compound and for studying its interactions with other molecules. CE separates analytes based on their charge-to-size ratio in an electric field.
For purity analysis, the high resolving power of CE can separate this compound from closely related impurities that may be difficult to resolve by liquid chromatography. This provides a complementary technique for a comprehensive purity assessment.
Furthermore, capillary electrophoresis is a powerful tool for investigating non-covalent interactions. Affinity capillary electrophoresis (ACE) can be employed to study the binding of this compound to biological macromolecules like proteins or DNA. By observing the change in the electrophoretic mobility of the compound in the presence of its binding partner, it is possible to determine binding affinities and stoichiometries.
Table 2: Application of Electrophoretic Methods for this compound Analysis
| Method | Application | Principle of Separation |
| Capillary Zone Electrophoresis (CZE) | Purity Assessment | Separation is based on the differential migration of ions in an electric field. |
| Micellar Electrokinetic Chromatography (MEKC) | Purity of Neutral Compound | Utilizes micelles as a pseudo-stationary phase to enable the separation of neutral molecules like this compound. |
| Affinity Capillary Electrophoresis (ACE) | Interaction Studies | Measures the change in electrophoretic mobility of an analyte upon binding to a ligand, allowing for the characterization of binding interactions. |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Strategies for Accessing Structural Diversity
While classical methods for benzofuran (B130515) synthesis are well-established, the future lies in developing more efficient, versatile, and environmentally benign strategies to create a diverse library of 2-(4-Methoxybenzoyl)benzofuran analogs. divyarasayan.org Future synthetic research should focus on:
Catalyst-Free Methodologies: Exploring catalyst-free reaction pathways, such as those involving successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides, can provide greener alternatives to traditional metal-catalyzed processes. nih.gov
Transition-Metal Catalysis: Expanding the use of transition-metal catalysts beyond palladium and copper is a promising direction. nih.govacs.org Ruthenium-catalyzed C–H alkenylation followed by oxygen-induced annulation, for instance, offers a novel route to functionalized benzofurans. nih.gov Similarly, rhodium-catalyzed C-H activation and migratory insertion present opportunities for creating highly substituted benzofuran heterocycles. nih.gov
One-Pot Reactions: Designing efficient one-pot, multi-component reactions is crucial for improving atom economy and reducing waste. nih.gov Strategies combining substituted amines, salicylaldehydes, and an in-situ source of alkyne (like calcium carbide) catalyzed by copper bromide can be adapted to generate amino-substituted benzofuran skeletons efficiently. nih.gov
Visible-Light-Mediated Synthesis: The application of visible-light-mediated chemical reactions has gained significant traction for synthesizing various molecules, and its application to benzofuran derivatives represents a modern, sustainable approach. osi.lv
These advanced synthetic methods will enable the systematic modification of both the benzofuran and the benzoyl moieties, allowing for the fine-tuning of electronic and steric properties to optimize performance in various applications.
Exploration of Uncharted Reactivity Profiles of this compound
The reactivity of the this compound skeleton is not fully explored. The interplay between the electron-rich benzofuran ring, the electrophilic carbonyl group, and the methoxy-activated phenyl ring suggests a rich and complex chemical behavior. Future investigations should aim to:
Map Electrophilic and Nucleophilic Sites: Systematically study the compound's reactions with a panel of electrophiles and nucleophiles to understand the regioselectivity and reactivity of different positions on the heterocyclic core and its substituents.
Investigate Pericyclic Reactions: Explore the potential of the benzofuran scaffold to participate in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct more complex polycyclic systems.
Study Photochemical Reactivity: Given the conjugated π-system, investigating the photochemical transformations of this compound could lead to novel photo-responsive materials or synthetic intermediates.
A deeper understanding of its reactivity will unlock new synthetic transformations and enable the design of novel reaction cascades for building molecular complexity.
Integration of this compound into Material Science Applications
Benzofuran derivatives possess beneficial properties for material science, including thermal stability, high quantum yields, and hole-transporting capabilities. nih.gov These characteristics make them promising candidates for advanced materials.
Optoelectronic Materials: The conjugated structure of this compound suggests its potential use in organic electronics. Future work could focus on incorporating this scaffold into:
Organic Light-Emitting Diodes (OLEDs): Benzofurans are known for their blue-light emitting properties and can serve as hole-transporting materials. nih.gov Tailoring the structure of this compound could lead to new emitters or host materials for OLEDs.
Organic Photovoltaics (OPVs): The electron-donating and accepting moieties within the molecule could be exploited in the design of new donor or acceptor materials for OPV cells.
Functional Polymers: The synthesis of functional polymers incorporating the this compound unit is a significant area for exploration. Using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, polymers with tailored optoelectronic properties could be developed for applications in sensors, thin-film transistors, and light-harvesting systems. rsc.orgresearchgate.net
The table below summarizes potential material science applications for polymers derived from this benzofuran scaffold.
| Application Area | Polymer Type | Potential Function of Benzofuran Unit |
| Organic Electronics | Conjugated Polymers | Emitter, Hole/Electron Transport Layer |
| Sensors | Functional Polymers | Fluorescent or Chemiluminescent Sensor |
| Photonics | Non-linear Optical Polymers | Chromophore for Optical Limiting |
Advanced Computational Design of Next-Generation Benzofuran Scaffolds
Computational chemistry provides powerful tools for accelerating the discovery and optimization of new functional molecules. nih.gov For this compound and its derivatives, future research should leverage:
Molecular Docking and Dynamics: For biological applications, computational modeling can predict the binding affinity and mode of interaction of novel benzofuran derivatives with specific protein targets, such as kinases or receptors. nih.govresearchgate.net This can guide the rational design of more potent and selective therapeutic agents.
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, HOMO-LUMO energy levels, and photophysical properties of new derivatives. researchgate.net This is invaluable for designing molecules with specific optical and electronic properties for material science applications.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the chemical structure of benzofuran derivatives and their biological activity or material properties, enabling the predictive design of next-generation compounds. nih.gov
These computational approaches will reduce the trial-and-error nature of chemical synthesis and facilitate a more targeted design of benzofuran scaffolds with desired functionalities. researchgate.net
Collaborative Research Opportunities in Interdisciplinary Fields
The versatile nature of the benzofuran scaffold necessitates a multidisciplinary research approach. Future progress will depend on fostering collaborations between chemists, biologists, material scientists, and computational scientists.
Medicinal Chemistry and Pharmacology: The discovery of benzofuran derivatives that collaborate with biological molecules, such as Insulin-Like Growth Factor 1 (IGF-1) for neuroprotection, highlights the potential for interdisciplinary drug discovery programs. nih.govresearchgate.net
Chemistry and Engineering: The development of benzofuran-based functional polymers for optoelectronic devices requires close collaboration between synthetic chemists who create the materials and engineers who fabricate and test the devices. researchgate.net
Synthetic Chemistry and Computational Science: A synergistic relationship where computational studies guide synthetic efforts and experimental results validate and refine computational models will be crucial for the efficient development of new benzofuran-based molecules. nih.gov
Such collaborations will be essential to translate fundamental chemical discoveries into practical applications in medicine, electronics, and beyond.
Potential for Discovery of New Molecular Probes based on this compound Skeleton
Fluorescent molecular probes are indispensable tools in biomedical research and diagnostics. Benzofuran derivatives are attractive candidates for developing such probes due to their inherent fluorescence and solvatochromic properties. nih.gov
Future research should focus on modifying the this compound skeleton to create novel probes. For example, a triphenylamine-benzofuran derivative has been developed as a fluorescent probe for hydrogen polysulfides. researchgate.net By introducing specific recognition moieties, probes could be designed for:
Sensing Metal Ions and Anions: Functionalizing the scaffold with chelating groups could lead to selective sensors for environmentally or biologically important ions.
Imaging Biomolecules: Conjugating the benzofuran core to ligands that bind to specific proteins or cellular structures could enable real-time imaging in living cells. nih.gov
Two-Photon Fluorescence Imaging: The development of benzofuran-fused BODIPY trimers showcases the potential for creating advanced probes for high-performance two-photon imaging, which allows for deeper tissue penetration and reduced photodamage. scispace.com
The structural modifications enabled by novel synthetic strategies will be key to tuning the photophysical properties and achieving the desired selectivity and sensitivity for these molecular probes.
Environmental and Sustainable Chemistry Considerations for Benzofuran Production
As the applications of benzofuran derivatives expand, it is imperative to consider the environmental impact of their synthesis. The principles of green chemistry should guide future research in this area. epa.gov
Key areas for development include:
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like deep eutectic solvents (DES) can significantly reduce the environmental footprint of synthetic processes. nih.govacs.org
Metal-Free Catalysis: Developing synthetic routes that avoid heavy or toxic metal catalysts is a critical goal for sustainable chemistry. acs.org
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can shorten reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com
Life Cycle Analysis: Conducting life cycle analyses of different synthetic routes can provide a quantitative assessment of their environmental impact, from starting materials to waste generation, helping to identify the most sustainable options. acs.org
By integrating these sustainable practices, the production of this compound and its derivatives can be aligned with the growing demand for environmentally responsible chemical manufacturing. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
